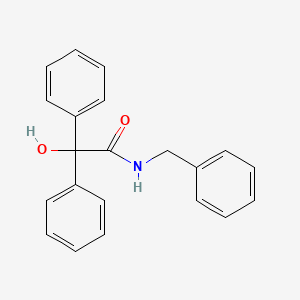

![molecular formula C17H14N2O6 B5652602 5-{[4-(acetylamino)benzoyl]amino}isophthalic acid](/img/structure/B5652602.png)

5-{[4-(acetylamino)benzoyl]amino}isophthalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

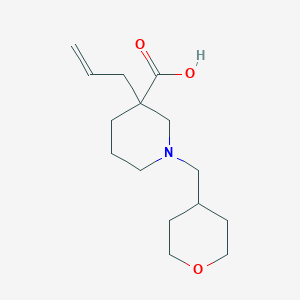

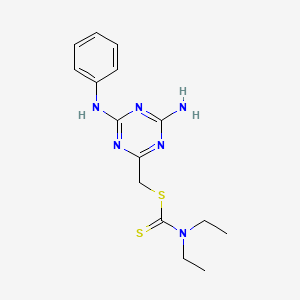

The synthesis of 5-{[4-(acetylamino)benzoyl]amino}isophthalic acid derivatives often involves multi-step reactions starting from readily available precursors. Rafiee and Mallakpour (2016) demonstrated a high-yield, purity synthesis of a related chiral dicarboxylic acid derivative, emphasizing the role of specific reagents in achieving desired modifications and introducing functional groups essential for further polymerization processes (Rafiee & Mallakpour, 2016).

Molecular Structure Analysis

Structural analyses of derivatives of 5-{[4-(acetylamino)benzoyl]amino}isophthalic acid reveal complex arrangements that impact their physical and chemical properties. For example, the crystal structure analysis by Faizi et al. (2016) of a closely related compound showed non-planar configurations with significant hydrogen bonding, affecting solubility and reactivity (Faizi et al., 2016).

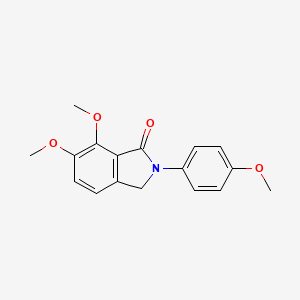

Chemical Reactions and Properties

The chemical reactivity of 5-{[4-(acetylamino)benzoyl]amino}isophthalic acid derivatives is influenced by the presence of reactive acetylamino and benzoyl groups. These groups participate in various chemical reactions, including polymerization and cross-linking, to produce materials with specific properties. The work by Mallakpour and Taghavi (2008) on microwave-assisted synthesis of novel polyamides exemplifies how these reactive groups are utilized to create optically active polymers (Mallakpour & Taghavi, 2008).

Physical Properties Analysis

The physical properties of polymers derived from 5-{[4-(acetylamino)benzoyl]amino}isophthalic acid, such as solubility, thermal stability, and optical activity, are directly linked to the molecular structure of the acid. Studies have shown that these polymers exhibit excellent thermal stability and are soluble in various organic solvents, making them suitable for a wide range of applications (Rafiee & Mallakpour, 2016).

Chemical Properties Analysis

The chemical properties of materials derived from 5-{[4-(acetylamino)benzoyl]amino}isophthalic acid, such as reactivity towards other chemical species and stability under different conditions, are critical for their application in polymer chemistry. The introduction of acetylamino and benzoyl groups enhances reactivity, allowing for further functionalization and cross-linking to adjust material properties for specific applications (Mallakpour & Taghavi, 2008).

properties

IUPAC Name |

5-[(4-acetamidobenzoyl)amino]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O6/c1-9(20)18-13-4-2-10(3-5-13)15(21)19-14-7-11(16(22)23)6-12(8-14)17(24)25/h2-8H,1H3,(H,18,20)(H,19,21)(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAWMKDHDPNIAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-({[4-(Acetylamino)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclobutyl-N-{rel-(3R,4S)-4-cyclopropyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5652536.png)

![N'-(1-methyl-4-piperidinylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5652537.png)

![(3aR*,9bR*)-2-[(2-butyl-1H-imidazol-4-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5652577.png)

![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5652586.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5652595.png)